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Introduction
Hepatitis B Virus (HBV) infection remains a significant global health challenge, primarily due to

the persistence of covalently closed circular DNA (cccDNA) in the nucleus of infected

hepatocytes. The HBV polymerase (Pol), a multifunctional enzyme, is central to the viral

replication cycle. A critical residue within the terminal protein domain of the polymerase,

Tyrosine 63 (Y63), serves as the protein primer for the initiation of reverse transcription, a

pivotal step in the synthesis of the viral DNA genome.[1][2][3][4] Understanding the precise

function of Y63 is paramount for the development of novel antiviral therapies.

The advent of CRISPR/Cas9 technology provides a powerful tool for precise genome editing,

offering the potential to introduce specific mutations to study the function of viral proteins in

their native context.[5][6][7] This application note details a proposed methodology for utilizing

CRISPR/Cas9 to introduce a mutation at the Y63 codon of the HBV polymerase gene to

elucidate its role in viral replication. While existing research has extensively used

CRISPR/Cas9 to disrupt and clear the HBV genome, its application for targeted functional

mutagenesis of specific residues is an emerging area.[8][9][10] The protocols outlined below

are based on established CRISPR/Cas9 techniques for HBV and knowledge from conventional

mutagenesis studies of the Y63 residue.
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Principle
The CRISPR/Cas9 system will be employed to introduce a specific mutation at the Y63 codon

within the HBV polymerase gene. A guide RNA (gRNA) will be designed to direct the Cas9

nuclease to the target DNA sequence encompassing the Y63 codon. The Cas9-induced

double-strand break (DSB) will be repaired by the cell's non-homologous end joining (NHEJ)

pathway, which can be leveraged to introduce specific mutations through the co-delivery of a

repair template via homology-directed repair (HDR). Alternatively, CRISPR base editors, which

can induce specific nucleotide changes without creating a DSB, offer a more precise method

for introducing a specific mutation at the Y63 locus.[11] By comparing the replication

competency of the wild-type (WT) HBV with the Y63 mutant, the functional significance of this

residue can be quantitatively assessed.

Expected Outcomes and Data Presentation
Mutation of the Y63 residue in the HBV polymerase is expected to severely impair or

completely abolish viral DNA synthesis.[1] The anticipated quantitative data from such an

experiment is summarized in the tables below.

Table 1: Effect of Y63 Mutation on HBV Replication Markers in Cell Culture

Target Group
Supernatant
HBV DNA
(copies/mL)

Intracellular
HBV DNA
(relative units)

HBeAg Levels
(relative units)

HBsAg Levels
(relative units)

Wild-Type HBV 1.0 x 10^8 100 100 100

Y63 Mutant HBV

< 1.0 x 10^3

(Below detection

limit)

< 1 ~100 ~100

Mock Control Not Detected 0 0 0

Table 2: Analysis of Intracellular HBV Nucleic Acids
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Target Group
pgRNA Levels
(relative units)

Encapsidated
pgRNA (relative
units)

Southern Blot
(Replicative
Intermediates)

Wild-Type HBV 100 100 Detected

Y63 Mutant HBV ~100 Significantly Reduced Not Detected

Mock Control 0 0 Not Detected

Experimental Protocols
Design of gRNA and Donor Template for Y63 Mutation
Objective: To design a specific gRNA to target the Y63 codon in the HBV polymerase gene and

a single-stranded oligodeoxynucleotide (ssODN) donor template to introduce a Tyrosine to

Alanine (Y63A) mutation.

Protocol:

Identify the DNA sequence of the HBV polymerase gene corresponding to the Y63 codon

(e.g., TAT).

Use a gRNA design tool (e.g., CHOPCHOP, CRISPOR) to identify potential 20-nucleotide

gRNA sequences targeting the Y63 codon or its immediate vicinity. Select a gRNA with a

high on-target score and low off-target score. The gRNA should be adjacent to a Protospacer

Adjacent Motif (PAM) sequence (e.g., NGG for Streptococcus pyogenes Cas9).

Design a ~100-200 nucleotide ssODN donor template. The template should contain the

desired mutation (e.g., TAT to GCT for Y63A) and have homology arms of 40-90 nucleotides

flanking the mutation site. Introduce silent mutations in the PAM sequence on the donor

template to prevent re-cleavage by Cas9 after successful editing.

Synthesize the gRNA and ssODN.

Cell Culture and Transfection
Objective: To deliver the CRISPR/Cas9 components and the HBV genome into a hepatoma cell

line.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12406435?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Materials:

HepG2 or Huh7 cells

DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin

Plasmid encoding wild-type HBV (1.3x overlength genome)

Plasmid encoding SpCas9 and the designed gRNA

Synthesized ssODN donor template

Lipofectamine 3000 or similar transfection reagent

Protocol:

Seed HepG2 cells in 6-well plates at a density that will result in 70-80% confluency on the

day of transfection.

On the day of transfection, prepare the following complexes in Opti-MEM:

Complex A: Dilute the HBV plasmid, Cas9-gRNA plasmid, and ssODN donor template.

Complex B: Dilute the transfection reagent.

Combine Complex A and Complex B, incubate at room temperature for 15-20 minutes.

Add the transfection complex dropwise to the cells.

Incubate the cells at 37°C in a CO2 incubator. Change the medium after 24 hours.

Analysis of HBV Replication
Objective: To quantify the effect of the Y63A mutation on HBV replication.

Protocol:

Supernatant HBV DNA Quantification:
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Collect the cell culture supernatant at 3-5 days post-transfection.

Isolate viral DNA from the supernatant using a viral DNA extraction kit.

Quantify HBV DNA levels by qPCR using primers and a probe specific for the HBV

genome.

Intracellular HBV DNA and RNA Analysis:

Harvest the cells at 3-5 days post-transfection.

Lyse the cells and isolate total intracellular DNA and RNA.

For DNA analysis, perform Southern blotting to visualize HBV replicative intermediates.

For RNA analysis, perform RT-qPCR to quantify HBV pgRNA levels.

Analysis of pgRNA Encapsidation:

Isolate intracellular HBV core particles by sucrose density gradient centrifugation.

Extract RNA from the core particles.

Quantify encapsidated pgRNA by RT-qPCR.

Quantification of Viral Antigens:

Collect cell culture supernatant.

Measure the levels of secreted HBsAg and HBeAg using commercial ELISA kits.

Verification of Y63A Mutation:

Extract total DNA from the transfected cells.

PCR amplify the region of the polymerase gene containing the Y63 codon.

Perform Sanger sequencing to confirm the presence of the Y63A mutation.
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Caption: HBV lifecycle and the point of CRISPR/Cas9 intervention.
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Caption: Experimental workflow for studying HBV Y63 function.
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Caption: Role of Y63 in priming HBV DNA synthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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